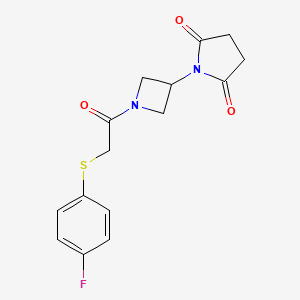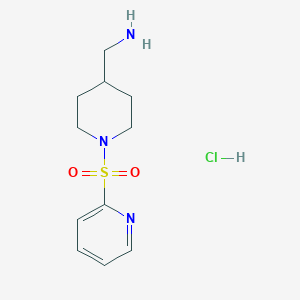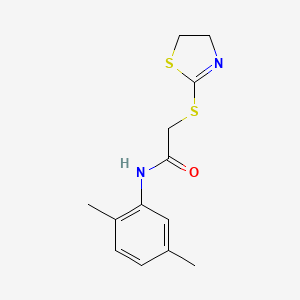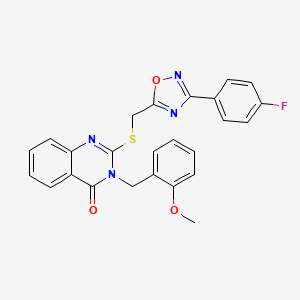![molecular formula C10H10N4O3 B2749622 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid CAS No. 832739-85-2](/img/structure/B2749622.png)
2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
Overview
Description
2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods and Material Applications
Phloretic Acid as a Renewable Building Block
A study explores phloretic acid, a phenolic compound closely related to the molecular structure , for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This sustainable alternative to phenol demonstrates the potential of phenolic acids in material science, particularly in developing bio-based benzoxazine monomers for advanced material applications (Acerina Trejo-Machin et al., 2017).
Antimicrobial and Biological Activity
Antimicrobial Activity of Phenolic Compounds
Phenol and its derivatives, including compounds structurally similar to 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid, have been utilized as antiseptics for over a century. Their role in controlling microbial growth in foods has been recently acknowledged, highlighting the antimicrobial potential of non-halogenated phenolic compounds (P. Davidson & A. Brandén, 1981).
Environmental and Chemical Transformations
Biotransformation of Plant-Derived Phenolic Acids
The abundant biomass feedstock of phenolic acids, including structures related to this compound, provides a sustainable source for various applications. Advances in biocatalysis technologies for modifying phenolic acids highlight their potential in producing high-value compounds for the pharmaceutical, cosmetic, and food industries, emphasizing a green approach to chemical synthesis (R. Tinikul et al., 2018).
Advanced Material Development
Lanthanide-Centered Hybrid Materials
Research into the synthesis of 1,3-Bis(2-formylphenoxy)-2-propanol and its grafting onto 3-(triethoxysilyl)propyl isocyanate to form hybrid materials with lanthanide ions (Eu3+ or Tb3+) demonstrates the potential of phenolic acid derivatives in creating advanced photoluminescent materials. These materials show promise for applications in sensing, imaging, and light-emitting devices (J. Liu & B. Yan, 2008).
Properties
IUPAC Name |
2-[3-(tetrazol-1-yl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-3-8(5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLZCCLIHGQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)
![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)



![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)
